2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15662614
InChI: InChI=1S/C24H22N4O3S/c1-31-22-13-18(11-12-21(22)29)14-25-27-23(30)16-32-24-26-19-9-5-6-10-20(19)28(24)15-17-7-3-2-4-8-17/h2-14,29H,15-16H2,1H3,(H,27,30)/b25-14+
SMILES:
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.5 g/mol

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15662614

Molecular Formula: C24H22N4O3S

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C24H22N4O3S
Molecular Weight 446.5 g/mol
IUPAC Name 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C24H22N4O3S/c1-31-22-13-18(11-12-21(22)29)14-25-27-23(30)16-32-24-26-19-9-5-6-10-20(19)28(24)15-17-7-3-2-4-8-17/h2-14,29H,15-16H2,1H3,(H,27,30)/b25-14+
Standard InChI Key XRMCJSBRLVQQRJ-AFUMVMLFSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O
Canonical SMILES COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O

Introduction

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are well-known in medicinal chemistry for their diverse biological activities, including anti-cancer, anti-fungal, and anti-inflammatory properties. The compound's structure features a benzimidazole core linked to a sulfanyl group and an acetohydrazide moiety, which are crucial for its chemical reactivity and biological activity.

Synthesis and Chemical Reactions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves several key steps. These include the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the corresponding benzaldehyde derivative. This intermediate is further reacted with hydrazine derivatives under reflux conditions to yield the final product. Techniques such as column chromatography are often employed for purification.

Comparison with Similar Compounds

Similar compounds in the benzimidazole class exhibit diverse biological activities due to variations in their structural features. For example, compounds like nitrofurantoin and nifurtoinol show antibacterial properties, while others may exhibit antiviral or anticancer effects. The unique combination of functional groups in 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide may confer distinct therapeutic potentials compared to these analogs.

Compound NameStructural FeaturesUnique Aspects
NitrofurantoinContains a nitrofuran ringAntibacterial properties
NifurtoinolHydroxymethyl group presentAntimicrobial activity
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazideBenzimidazole core, sulfanyl group, and acetohydrazide moietyPotential anti-cancer and anti-inflammatory effects

Future Research Directions

Further research is needed to elucidate the mechanism of action and optimize the compound for therapeutic use. Interaction studies involving this compound could focus on its ability to inhibit specific enzymes or modulate receptor functions, which could lead to therapeutic effects against various diseases. Additionally, the compound's potential for further derivatization and functionalization in synthetic organic chemistry highlights its versatility for developing new therapeutic agents.

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